Cas no 26438-28-8 (Naphthalene, 1-dodecyl-)

Naphthalene, 1-dodecyl-, is a long-chain alkyl-substituted naphthalene derivative with applications in organic synthesis and specialty chemical formulations. Its structure combines the aromatic properties of naphthalene with the hydrophobic characteristics of a dodecyl chain, making it useful as an intermediate in surfactants, lubricant additives, or phase-transfer agents. The compound exhibits enhanced solubility in nonpolar solvents due to the alkyl substitution, while retaining reactivity typical of naphthalene derivatives. Its thermal stability and tailored hydrophobicity make it suitable for high-temperature processes or systems requiring controlled polarity. The product is typically handled under standard aromatic hydrocarbon precautions, with attention to its solid or viscous liquid state depending on purity and temperature.
Naphthalene, 1-dodecyl- structure
Naphthalene, 1-dodecyl- structure
Product Name:Naphthalene, 1-dodecyl-
CAS No:26438-28-8
MF:C22H32
MW:296.489486694336
CID:1427392
PubChem ID:161973
Update Time:2025-06-08

Naphthalene, 1-dodecyl- Chemical and Physical Properties

Names and Identifiers

    • Naphthalene, 1-dodecyl-
    • DTXSID3068122
    • T70865
    • Dodecylnaphthalene
    • CS-0363912
    • NS00030433
    • 38641-16-6
    • D2145
    • UVMGANPLBFFQIO-UHFFFAOYSA-N
    • HS-6167
    • 1-n-dodecylnaphthalene
    • MFCD00142676
    • 1-Dodecylnaphthalene
    • 1-n-Dodecylnaphthalin
    • EINECS 254-054-7
    • Naphthalene, dodecyl-
    • 26438-28-8
    • MDL: MFCD00142676
    • Inchi: 1S/C22H32/c1-2-3-4-5-6-7-8-9-10-11-15-20-17-14-18-21-16-12-13-19-22(20)21/h12-14,16-19H,2-11,15H2,1H3
    • InChI Key: UVMGANPLBFFQIO-UHFFFAOYSA-N
    • SMILES: C(CCCCC1C=CC=C2C=CC=CC=12)CCCCCCC

Computed Properties

  • Exact Mass: 296.25056
  • Monoisotopic Mass: 296.250401021g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 11
  • Complexity: 257
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 9.8
  • Topological Polar Surface Area: 0Ų

Experimental Properties

  • PSA: 0

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Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Ambeed
A455743-1g
1-Dodecylnaphthalene
26438-28-8 97%
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$208.0 2024-07-28

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(CAS:26438-28-8)Naphthalene, 1-dodecyl-
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Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 16:25
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Additional information on Naphthalene, 1-dodecyl-

Naphthalene, 1-dodecyl-: An Overview of a Versatile Compound (CAS No. 26438-28-8)

Naphthalene, 1-dodecyl- (CAS No. 26438-28-8) is a compound that has garnered significant attention in the fields of organic chemistry and materials science due to its unique properties and potential applications. This article provides a comprehensive overview of Naphthalene, 1-dodecyl-, including its chemical structure, synthesis methods, physical and chemical properties, and recent research advancements.

Chemical Structure and Synthesis

Naphthalene, 1-dodecyl- is a derivative of naphthalene, a polycyclic aromatic hydrocarbon (PAH) consisting of two fused benzene rings. The addition of a dodecyl group (C12H25) to the 1-position of the naphthalene ring significantly alters its properties compared to the parent compound. The dodecyl group introduces hydrophobic characteristics, making Naphthalene, 1-dodecyl- useful in various applications where surface activity and solubility are important.

The synthesis of Naphthalene, 1-dodecyl- can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of naphthalene using dodecyl bromide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction typically proceeds with high regioselectivity, favoring the formation of the 1-substituted product. Recent advancements in catalysis have led to more efficient and environmentally friendly methods, such as the use of solid acid catalysts and microwave-assisted synthesis techniques.

Physical and Chemical Properties

Naphthalene, 1-dodecyl- exhibits a range of physical and chemical properties that make it suitable for various applications. It is a solid at room temperature with a melting point around 50-60°C. The compound is insoluble in water but highly soluble in organic solvents such as hexane, toluene, and chloroform. Its solubility in non-polar solvents is attributed to the long hydrophobic dodecyl chain.

The presence of the dodecyl group also affects the electronic properties of Naphthalene, 1-dodecyl-. It has been shown to exhibit enhanced fluorescence compared to unsubstituted naphthalene due to the increased conjugation length and reduced electron delocalization. This property makes it useful in fluorescence-based sensing and imaging applications.

Applications and Research Advancements

Naphthalene, 1-dodecyl- has found applications in various fields due to its unique properties. In materials science, it is used as a surfactant and dispersant in polymer systems, improving the compatibility between different components and enhancing material performance. Its ability to lower surface tension makes it valuable in coatings, adhesives, and lubricants.

In the field of analytical chemistry, Naphthalene, 1-dodecyl- has been utilized as a derivatizing agent for gas chromatography-mass spectrometry (GC-MS) analysis. The derivatization process enhances the volatility and detectability of analytes, allowing for more accurate quantification and identification.

Recent research has explored the potential of Naphthalene, 1-dodecyl- in nanotechnology and biotechnology applications. Studies have shown that it can be used as a building block for self-assembled monolayers (SAMs) on gold surfaces, which have applications in biosensors and drug delivery systems. The hydrophobic nature of the dodecyl chain facilitates the formation of stable monolayers with well-defined structures.

In addition to its practical applications, Naphthalene, 1-dodecyl- has been studied for its environmental impact. Research has focused on understanding its biodegradability and potential effects on aquatic ecosystems. While initial studies suggest that it is relatively stable under environmental conditions, ongoing research aims to develop more sustainable alternatives with improved biodegradability.

Conclusion

Naphthalene, 1-dodecyl- (CAS No. 26438-28-8) is a versatile compound with a wide range of applications in materials science, analytical chemistry, nanotechnology, and biotechnology. Its unique chemical structure and properties make it an attractive candidate for various industrial and research purposes. Ongoing research continues to uncover new potential uses and improve our understanding of its behavior in different environments.

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Amadis Chemical Company Limited
(CAS:26438-28-8)Naphthalene, 1-dodecyl-
A969596
Purity:99%
Quantity:1g
Price ($):187.0
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